Latifoline
Overview
Description
Latifoline is a pyrrolizidine diester alkaloid derived from the plant Funtumia latifolia. It is composed of retronecine and latifolic and angelic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Latifoline can be synthesized through the esterification of retronecine with latifolic and angelic acids. The process involves the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Funtumia latifolia. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Latifoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound can lead to the formation of reduced pyrrolizidine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for ester substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Reduced pyrrolizidine derivatives.
Substitution: Various ester-substituted derivatives.
Scientific Research Applications
Latifoline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the synthesis of other complex organic compounds
Mechanism of Action
Latifoline exerts its effects through interactions with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Symphytine
- Europine
- Europine N-oxide
- Latifoline N-oxide
- Heliosupine
- Heliosupine N-oxide
- Acetylheliosupine
- Heliotrine
- Heliotrine N-oxide
- Macrophylline
Uniqueness: this compound is unique due to its specific esterification with latifolic and angelic acids, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R,3S,4S)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO7/c1-5-11(2)17(22)28-15-7-9-21-8-6-14(16(15)21)10-26-19(24)20(25)12(3)18(23)27-13(20)4/h5-6,12-13,15-16,25H,7-10H2,1-4H3/b11-5-/t12-,13-,15-,16-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKFLVDOCDILCY-CYSCPGKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C3(C(C(=O)OC3C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]3([C@@H](C(=O)O[C@@H]3C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020084 | |
Record name | Latifoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-86-3 | |
Record name | 3-Furancarboxylic acid, tetrahydro-3-hydroxy-2,4-dimethyl-5-oxo-, [(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-butenyl]oxy]-1H-pyrrolizin-7-yl]methyl ester, (2R,3S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6029-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006029863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latifoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LATIFOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TFF52638H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Latifoline and where is it found?
A1: this compound is a pyrrolizidine diester alkaloid naturally occurring in plants of the Boraginaceae family, such as Hackelia longituba [] and Cynoglossum latifolium []. It exists as an ester of 7-Angelylretronecine with Latifolic acid [, , ].
Q2: What is the absolute structure of this compound?
A2: The absolute structure of this compound was determined using single-crystal X-ray crystallography of its hydrobromide salt hydrate. It was found to have the stereochemistry 13S,14R,19S for the Latifolic acid side chain, contradicting a previously reported stereoisomer []. Further studies confirmed the absolute configuration of (+)-Latifolic acid as (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid [, ].
Q3: Has this compound been synthesized in the laboratory?
A3: Yes, racemic this compound has been successfully synthesized in the laboratory [], as well as an enantioselective synthesis of (+)-Latifoline utilizing a tandem [, ] sigmatropic rearrangement/[1,2] allyl shift to construct (+)-Latifolic acid [, ].
Q4: How does the structure of this compound influence its biological activity?
A4: this compound, classified as an open diester pyrrolizidine alkaloid (PA), exhibits less potent cytotoxicity compared to macrocyclic PAs with α,β-unsaturation. While the latter group significantly inhibits cell colony formation and induces megalocytosis, this compound only shows slight inhibition and no morphological effects at similar concentrations []. This suggests that the macrocyclic structure and the presence of α,β-unsaturation are crucial for the pronounced cytotoxic effects observed in some PAs.
Q5: Is this compound found in other plants besides Hackelia longituba and Cynoglossum latifolium?
A5: Yes, this compound has also been identified in Hackelia floribunda, commonly known as the western false forget-me-not [].
Q6: Does this compound degrade during plant processing?
A6: Yes, studies show that this compound can significantly degrade during the drying process of Cynoglossum latifolium plants. This degradation may lead to the formation of 7-Angelylretronecine, potentially through enzymatic activity [].
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